![molecular formula C21H20N2O4 B5886956 N-(3-acetylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5886956.png)
N-(3-acetylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide, commonly known as DMAPT, is a synthetic compound that has gained significant attention in the field of cancer research. DMAPT has been shown to have anti-cancer properties and has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of DMAPT is not fully understood. However, studies have suggested that DMAPT may act by inhibiting the NF-κB pathway, which is involved in cell survival and proliferation. DMAPT may also act by inducing oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
DMAPT has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, DMAPT has been shown to have anti-inflammatory and anti-angiogenic effects. DMAPT has also been shown to modulate the immune system, leading to increased anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMAPT in lab experiments is its specificity for cancer cells. DMAPT has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, DMAPT has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on DMAPT. One area of interest is the development of more stable analogs of DMAPT that can be used in vivo. Additionally, further studies are needed to fully understand the mechanism of action of DMAPT and its potential therapeutic applications. Finally, studies are needed to determine the optimal dose and delivery method for DMAPT in order to maximize its effectiveness as a cancer therapy.
Synthesemethoden
DMAPT can be synthesized via the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with 3-acetylphenol in the presence of a coupling agent. The resulting intermediate is then reacted with 4-(dimethylamino)pyridine to yield DMAPT.
Wissenschaftliche Forschungsanwendungen
DMAPT has been extensively studied for its anti-cancer properties. Studies have shown that DMAPT can induce apoptosis, or programmed cell death, in cancer cells. DMAPT has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, DMAPT has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-13-20(15(3)27-23-13)12-26-19-9-5-7-17(11-19)21(25)22-18-8-4-6-16(10-18)14(2)24/h4-11H,12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXKJKXHIXRLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.